molecular formula C8H5IN2O B12103501 7-Iodopyrido[1,2-a]pyrimidin-4-one

7-Iodopyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12103501
M. Wt: 272.04 g/mol
InChI Key: YPBPACPIVLDWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 7th position of the pyrido[1,2-a]pyrimidin-4-one core structure. The unique arrangement of nitrogen atoms within the bicyclic framework imparts significant chemical and biological properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodopyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method is the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials . The reaction conditions are optimized to achieve high yields and broad substrate scope.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar catalytic processes with optimizations for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 7-Iodopyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

7-Iodopyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to and modulate the activity of enzymes and receptors. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Iodopyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This substitution can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

7-iodopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5IN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H

InChI Key

YPBPACPIVLDWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.